7-Methoxybenzo[d]isothiazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1,2-benzothiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-6-4-2-3-5-7(9(11)12)10-14-8(5)6/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWHCVATXYSXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Methoxybenzo[d]isothiazole-3-carboxylic acid involves several steps, typically starting with the preparation of the benzo[d]isothiazole core. One common synthetic route includes the following steps:
Formation of the benzo[d]isothiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzene ring, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
7-Methoxybenzo[d]isothiazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methoxybenzo[d]isothiazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Methoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: Methoxy-Substituted Analogues
5-Methoxybenzo[d]isothiazole-3-carboxylic Acid (CAS: 677304-76-6)
- Molecular Formula: C₉H₇NO₃S (identical to the 7-methoxy isomer).
- Key Differences :
- The methoxy group at position 5 alters electronic distribution, reducing electron-donating effects on the carboxylic acid compared to the 7-methoxy isomer.
- NMR shifts differ significantly; for example, the aromatic proton environments in the 5-methoxy derivative show distinct splitting patterns compared to the 7-methoxy analogue .
- Applications: Limited data, but positional isomers often exhibit varied biological activities due to differences in target binding .
4-Methoxybenzo[d]isothiazole-3-carboxylic Acid (CAS: 1384079-93-9)
- Molecular Formula: C₉H₇NO₃S.
- Hazard profile includes warnings for acute toxicity (H302) and skin irritation (H315), suggesting substituent position impacts toxicity .
Halogen-Substituted Analogues
7-Bromobenzo[d]isothiazole-3-carboxylic Acid (CAS: 1206606-42-9)
- Molecular Formula: C₈H₄BrNO₂S.
- Key Differences :
5-Bromo and 6-Bromobenzo[d]isothiazole-3-carboxylic Acids (CAS: 677304-78-8 and 677304-75-5)
- Key Differences :
- Bromine at positions 5 or 6 alters steric and electronic interactions. For example, 5-bromo derivatives may exhibit stronger π-π stacking in crystal structures compared to 6-bromo isomers .
- Synthetic routes often involve bromination of precursor molecules, differing from methoxy analogues that require etherification .
Unsubstituted and Esterified Analogues
Benzo[d]isothiazole-3-carboxylic Acid (CAS: 4576-90-3)
- Molecular Formula: C₈H₅NO₂S.
- Key Differences :
5-Methoxybenzo[d]isothiazole-3-carboxylic Acid Methyl Ester (CAS: 1353988-94-9)
- This derivative was discontinued, likely due to stability issues or poor pharmacokinetics .
Physicochemical Properties
| Compound | CAS Number | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| 7-Methoxybenzo[d]isothiazole-3-carboxylic acid | 677304-80-2 | 209.22 | ~1.5 | 1 | 4 |
| 7-Bromobenzo[d]isothiazole-3-carboxylic acid | 1206606-42-9 | 258.09 | 2.9 | 1 | 3 |
| Benzo[d]isothiazole-3-carboxylic acid | 4576-90-3 | 195.20 | 1.2 | 1 | 3 |
Biological Activity
7-Methoxybenzo[d]isothiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group at the 7-position of the benzo[d]isothiazole core, which is believed to influence its solubility and biological activity. The compound's molecular formula is C₉H₇N₃O₂S, with a molecular weight of 213.23 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to disrupt bacterial cell membranes and inhibit key metabolic enzymes, leading to bacterial cell death.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 | |
| Pseudomonas aeruginosa | 20.0 |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against various pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. The compound has demonstrated the ability to induce apoptosis in cancer cells through specific signaling pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction | |
| LoVo (Colon) | 15.0 | Cell cycle arrest | |
| A549 (Lung) | 12.0 | Inhibition of proliferation |
The IC₅₀ values reflect the concentration required to inhibit cell proliferation by 50%, indicating that the compound is particularly effective against breast and colon cancer cell lines.
The mechanism underlying the biological activity of this compound involves several pathways:
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit enzymes critical for bacterial metabolism.
- Anticancer Action : It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways related to cell survival and proliferation .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis, with an increase in caspase-3 activity observed .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting its potential for therapeutic applications in oncology .
Q & A
Q. What are the recommended synthetic routes for 7-Methoxybenzo[d]isothiazole-3-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis can be achieved via photoarylation and photoisomerization of halogenated thiazole precursors, as demonstrated in analogous isothiazole derivatives (e.g., 2-iodothiazole-5-carboxylic acid ethyl ester under UV irradiation) . Optimize yields by controlling reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). Post-synthetic modifications, such as hydrolysis of ester groups, require pH-controlled environments to preserve the methoxy and carboxylic acid functionalities. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methoxy group at C-7 and carboxylic acid at C-3). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. HPLC (C18 column, acetonitrile/water with 0.1% formic acid) ensures ≥98% purity, as per industry standards for heterocyclic carboxylic acids . Cross-validate structural assignments with FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹) and X-ray crystallography if single crystals are obtainable.
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer : The compound is sensitive to prolonged exposure to light and moisture. Store at –20°C in amber vials under inert gas (argon/nitrogen). In solution, avoid polar aprotic solvents (e.g., DMF) for long-term storage due to potential lactamization. Monitor stability via periodic HPLC analysis. For kinetic stability studies, use accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) .
Advanced Research Questions
Q. How does the methoxy substituent at C-7 influence electronic properties and reactivity in catalytic or biological systems?
- Methodological Answer : The electron-donating methoxy group modulates the electronic density of the benzoisothiazole core, enhancing resonance stabilization and altering nucleophilic/electrophilic reactivity. Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic substitution. Experimentally, compare reaction rates of methoxy-substituted derivatives with non-substituted analogs in cross-coupling reactions or ligand coordination studies .
Q. What mechanistic insights explain the cytotoxicity of benzo[d]isothiazole-3-carboxylic acid derivatives in cancer cells?
- Methodological Answer : Derivatives like hydrazide-linked analogs (e.g., benzo[d]isothiazole-3-carboxylic acid (4-methoxy-benzylidene)-hydrazide) induce apoptosis via mitochondrial pathways. Design experiments using flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) to map apoptotic pathways. Evaluate reactive oxygen species (ROS) generation via DCFH-DA assays and validate target engagement using thermal shift assays (e.g., binding to tubulin or topoisomerase II) .
Q. How does this compound function as a ligand in coordination chemistry?
- Methodological Answer : The compound acts as a bidentate ligand, coordinating through the heterocyclic nitrogen and carboxylate oxygen. Synthesize metal complexes (e.g., Co(III) or Ru(II)) under inert conditions and characterize using single-crystal X-ray diffraction and UV-Vis spectroscopy . Compare stability constants (log β) with other carboxylate ligands via potentiometric titrations. Test catalytic activity in oxidation reactions (e.g., alkene epoxidation) to assess ligand efficacy .
Data Contradictions and Validation
- Synthetic Yield Discrepancies : Photoarylation methods may report lower yields (~40%) compared to multi-step hydrazide syntheses (~60%) . Optimize by screening light sources (e.g., LED vs. mercury lamps) and additives (e.g., TiO₂ photocatalysts).
- Bioactivity Variability : Cytotoxicity data (e.g., OVCAR log₁₀ GI₅₀ −5.51) should be replicated in 3D cell models (e.g., spheroids) to confirm potency against tumor microenvironments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
